molecular formula C11H7F3N2O B13685049 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one

3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one

Cat. No.: B13685049
M. Wt: 240.18 g/mol
InChI Key: XHDPJHMZVDOZSD-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), followed by cyclization to form the pyrazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazinone ring to pyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyrazine derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17)

InChI Key

XHDPJHMZVDOZSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CNC2=O)C(F)(F)F

Origin of Product

United States

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